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Compound of Interest

Compound Name: AGI-026

CAS No.: 1446501-77-4

Cat. No.: B605231

Get Quote

Executive Summary & Technical Positioning
This guide provides a technical comparison between AGI-026 (also known as AGI-12026) and

Pan-IDH inhibitors (represented by the clinical standard Vorasidenib/AG-881).

AGI-026 is a potent, brain-penetrant small molecule often characterized as an IDH2-R140Q

selective inhibitor that retains dual activity against IDH1-R132H at higher concentrations.[1] It

serves as a critical tool compound for dissecting isoform-specific contributions to 2-

hydroxyglutarate (2-HG) production in preclinical models, particularly in rare IDH2-mutant

gliomas or D-2-hydroxyglutaric aciduria (D2HGA).

Pan-IDH Inhibitors (Vorasidenib/AG-881) are optimized dual inhibitors designed for

equipotent suppression of both mIDH1 and mIDH2. They represent the clinical gold standard

for glioma due to their superior pharmacokinetic (PK) profile and ability to target the

heterogeneous mutation landscape of diffuse gliomas.

Key Distinction: Use AGI-026 when interrogating IDH2-driven biology or as a comparator for

isoform selectivity. Use Pan-IDH inhibitors for translational efficacy studies in standard IDH1-

mutant glioma models.
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Mechanistic & Pharmacological Profile
The following table synthesizes the physicochemical and inhibitory properties of the two

classes.

Feature AGI-026 (AGI-12026)
Pan-IDH (Vorasidenib / AG-

881)

Primary Target

IDH2-R140Q (High

Potency)IDH1-R132H

(Moderate/Partial)

Dual IDH1-R132H & IDH2-

R140Q(Balanced Potency)

Mechanism
Allosteric inhibition; stabilizes

open-inactive conformation.

Allosteric inhibition; binds

dimer interface.[2][3][4]

IC50 (Biochemical)
IDH2-R140Q: ~4–5 nMIDH1-

R132H: >100 nM (Variable)

IDH1-R132H: ~0.04 nMIDH2-

R140Q: ~22 nM

Brain Penetrance High (Brain/Plasma ratio ~1.5)
Excellent (Brain/Plasma ratio

>1.[5]0)

Selectivity
High selectivity for mIDH2 over

WT.[2][5]

High selectivity for mutants

over WT.[2][5]

Primary Utility

Tool compound for IDH2

biology; D2HGA models.[1][3]

[6]

Clinical candidate;

Translational glioma models.

Analyst Note: AGI-026 is structurally related to the triazine series that led to the discovery of

Vorasidenib. While AGI-026 crosses the blood-brain barrier (BBB), Vorasidenib was optimized

for improved metabolic stability and balanced potency against both isoforms.

Scientific Visualization: Pathway & Mechanism
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The following diagram illustrates the competitive inhibition of 2-HG production and the

downstream epigenetic consequences in glioma cells.
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Caption: Mechanism of IDH inhibition. AGI-026 and Pan-IDH inhibitors allosterically bind

mutant IDH, preventing α-KG to 2-HG conversion, thereby restoring α-KG dependent

dioxygenase function and promoting differentiation.

Experimental Protocols (Self-Validating Systems)
To objectively compare these inhibitors, you must validate target engagement (2-HG

suppression) and functional phenotypic rescue (differentiation).

Protocol A: LC-MS/MS Quantification of 2-HG (The Gold Standard)
Rationale: 2-HG is the direct biomarker of mutant IDH activity. This assay confirms cellular

potency.

Cell Seeding: Seed IDH-mutant glioma cells (e.g., U87-IDH1-R132H or TS603

neurospheres) at

cells/well in 6-well plates.

Treatment:

Group 1: Vehicle (DMSO 0.1%).

Group 2: AGI-026 (Dose range: 10 nM – 10 µM).

Group 3: Vorasidenib (Dose range: 1 nM – 1 µM).

Duration: Incubate for 48–72 hours.

Extraction:

Wash cells with ice-cold PBS.

Add 500 µL 80% Methanol (pre-chilled to -80°C) containing internal standard (e.g.,

-2-HG).

Scrape cells and transfer to cryovials. Freeze-thaw x3 (liquid nitrogen /

C water bath).
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Centrifuge at 14,000 x g for 20 min at

C. Collect supernatant.

Analysis: Inject into LC-MS/MS (e.g., Triple Quad). Monitor MRM transitions for 2-HG (147 >

129 m/z).

Validation Criteria:

Vorasidenib should achieve IC90 < 50 nM in IDH1-mutant cells.

AGI-026 should show shifted potency (IC50 > 100 nM) in IDH1-mutant cells but high

potency (< 10 nM) in IDH2-mutant cells (if available).

Protocol B: Differentiation Assay (Western Blot & Morphology)
Rationale: IDH inhibition should reverse the "differentiation block" caused by hypermethylation.

Culture: Maintain patient-derived glioma stem cells (GSCs) in neurobasal medium

(EGF/bFGF).

Long-term Treatment: Treat cells with 1 µM inhibitor (refreshing media every 2 days) for 14–

21 days.

Readout (Western Blot):

Differentiation Markers: GFAP (Astrocytic), MAP2 (Neuronal), Olig2

(Stem/Oligodendroglial - expect decrease).

Epigenetic Markers: H3K9me3 (expect decrease).

Readout (Morphology): Observe for spindle-like projections and reduced neurosphere

formation capacity.

In Vivo Considerations: The BBB Factor
Glioma treatment requires blood-brain barrier penetration.
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AGI-026: Demonstrates a Brain/Plasma (B/P) ratio of ~1.5 in mice.[7] This is exceptionally

high for a tool compound, making it suitable for orthotopic xenograft studies where

intracranial efficacy is required.

Vorasidenib: Demonstrates a B/P ratio >1.0 across multiple species. It is optimized to avoid

efflux transporters (P-gp/BCRP).

Experimental Design for In Vivo Comparison:

Model: Intracranial xenograft of U87-IDH1-R132H (luciferase tagged).

Dosing:

Vehicle (BID).[6]

AGI-026 (30–100 mg/kg BID, Oral).

Vorasidenib (10–50 mg/kg QD/BID, Oral).

Endpoints:

Pharmacodynamic: Harvest tumor 4h post-last dose. Measure 2-HG levels (Target: >90%

reduction).

Efficacy: Bioluminescence imaging (BLI) weekly; Kaplan-Meier survival analysis.
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inhibitors-in-glioma-models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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